Alinastine

Description

Historical Context of Alinastine Discovery and Early Investigations

This compound was initially developed by Faes Farma SA, a Spanish pharmaceutical company with a long history in pharmaceutical product research, production, and marketing encyclopedia.pubfaesfarma.com. Early investigations into this compound primarily focused on establishing robust analytical methods for its detection and quantification in biological fluids. This was crucial for understanding its behavior within biological systems, even in the preliminary stages of research.

A notable area of early investigation involved the development of a semi-automated solid-phase extraction (SPE) method coupled with reversed-phase high-performance liquid chromatography (HPLC) for the assay of this compound in biological fluids such as dog plasma and rat urine encyclopedia.pubsapub.org. Researchers evaluated various parameters, including sample pH, the composition of washing and elution solvents, and the nature of the SPE cartridge, to optimize the recovery and selectivity of the method encyclopedia.pubsapub.org. These early analytical studies provided foundational data on the compound's detectability and extractability from complex biological matrices.

Significance of this compound in Contemporary Chemical Biology Research

Despite its global research and development status being discontinued (B1498344) encyclopedia.pub, this compound holds significance in contemporary chemical biology research as a chemical tool for probing biological systems. Chemical biology, an interdisciplinary field, applies chemical techniques and small molecules to study and manipulate biological processes researchgate.netnih.govsifigroup.com. As a defined noncompetitive histamine (B1213489) H1 receptor antagonist, this compound serves as an example of a small molecule that modulates specific biological pathways faesfarma.com.

The study of compounds like this compound, even if not pursued for therapeutic development, contributes to the broader understanding of receptor pharmacology and the design principles for molecules interacting with biological targets. Its inclusion in lists of chemical compounds for scientific research and its mention in patents related to ionic liquid compositions for pharmaceutical ingredients nih.gov highlight its utility in chemical synthesis and formulation research. Such applications demonstrate how the chemical properties of this compound can be explored to advance chemical methodologies relevant to biological systems.

Overview of Key Research Areas in this compound Studies

Key research areas concerning this compound have largely revolved around its analytical characterization and its fundamental chemical properties.

Analytical Method Development: Significant effort was directed towards developing precise and accurate methods for quantifying this compound in biological samples. The SPE-HPLC method, for instance, demonstrated reliable performance in dog plasma and rat urine. The following table summarizes some key analytical findings from these early investigations:

| Parameter | Value (Dog Plasma) | Value (Rat Urine) | Value (Rat Plasma) | Source |

| Recovery (approximate) | ~65% | 91.2 ± 2.7% | 99.9 ± 2.8% | encyclopedia.pub |

| Within-day precision | 7% | Not specified | Not specified | encyclopedia.pub |

| Between-day precision | 12% | Not specified | Not specified | encyclopedia.pub |

| Detection Limit | 0.024 µg/ml | Not specified | Not specified | encyclopedia.pub |

| Quantitation Limit | 0.078 µg/ml | Not specified | Not specified | encyclopedia.pub |

Receptor Antagonism Studies: As a noncompetitive H1 receptor antagonist, this compound's interaction with histamine receptors is a central aspect of its chemical biology profile faesfarma.comencyclopedia.pub. Research in this area contributes to the broader understanding of histamine signaling pathways and the mechanisms by which small molecules can modulate these pathways.

Chemical Properties and Formulation: The chemical structure and properties of this compound, including its achiral nature and molecular composition, are fundamental to its characterization nih.gov. Its appearance in patent literature concerning ionic liquid compositions suggests research into its physical properties and potential for improved characterization or formulation within chemical contexts nih.gov. This indicates an interest in how its chemical structure influences its behavior in different chemical environments.

Properties

CAS No. |

154541-72-7 |

|---|---|

Molecular Formula |

C28H39N3O |

Molecular Weight |

433.6 g/mol |

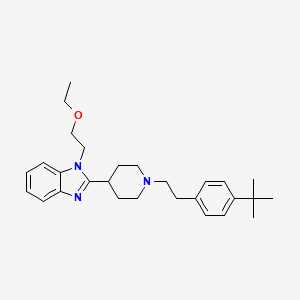

IUPAC Name |

2-[1-[2-(4-tert-butylphenyl)ethyl]piperidin-4-yl]-1-(2-ethoxyethyl)benzimidazole |

InChI |

InChI=1S/C28H39N3O/c1-5-32-21-20-31-26-9-7-6-8-25(26)29-27(31)23-15-18-30(19-16-23)17-14-22-10-12-24(13-11-22)28(2,3)4/h6-13,23H,5,14-21H2,1-4H3 |

InChI Key |

NPWTVYBPSXCRPM-UHFFFAOYSA-N |

SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |

Appearance |

Solid powder |

Other CAS No. |

154541-72-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(1-(2-(4-(1,1-dimethylethyl)phenyl)ethyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzimidazole alinastine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Alinastine

Retrosynthetic Analysis of Alinastine

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves working backward from a target molecule to simpler, readily available starting materials youtube.comamazonaws.com. This process is represented by a retrosynthetic arrow (⇒) and involves imaginary bond cleavages, known as disconnections, to identify idealized fragments called synthons amazonaws.com. These synthons are then replaced by real chemical reagents for the forward synthesis amazonaws.com. The primary goal is to identify known and reliable reactions that can be reversed to simplify the target molecule, ultimately leading to commercially available precursors youtube.comamazonaws.com. Functional group interconversions (FGIs), where one functional group is transformed into another to enable a disconnection, are also a key operation in retrosynthesis youtube.com.

Without the explicit chemical structure of this compound, a specific retrosynthetic analysis cannot be performed. However, for any complex organic molecule, a retrosynthetic approach would involve identifying key functional groups and bonds, considering known reactions that could form them, and systematically breaking down the molecule into simpler, achievable synthetic intermediates.

Established Synthetic Routes for this compound

Given the absence of published synthetic routes for this compound, detailed multi-step total synthesis approaches cannot be provided. However, if this compound were to be synthesized via a total synthesis approach, it would involve a carefully planned sequence of reactions, likely building up its core structure and then introducing specific functional groups in a controlled manner.

Chemoenzymatic synthesis combines traditional chemical reactions with enzymatic transformations, leveraging the high specificity and efficiency of enzymes nih.govrug.nlnih.gov. This approach can offer advantages such as milder reaction conditions (e.g., ambient temperature and pressure in aqueous media), high chemoselectivity, and reduced need for harsh reagents or protecting groups, aligning with green chemistry principles nih.govrug.nlresearchgate.net. Enzymes can catalyze reactions that are difficult or impossible to achieve solely through chemical means, such as stereoselective bond formation rug.nlresearchgate.net. For example, nitroreductase enzymes have been demonstrated for continuous chemoenzymatic synthesis of anilines, offering a sustainable alternative to traditional metal-catalyzed hydrogenations nih.gov.

Specific chemoenzymatic strategies for this compound synthesis are not publicly available. If developed, such strategies would likely focus on introducing chirality, performing selective functional group transformations, or constructing complex scaffolds using biocatalysts, potentially leading to more efficient and environmentally friendly production routes.

Green Chemistry Principles in this compound Synthesis

Green chemistry is a field focused on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances consensus.appyale.edu. It is guided by twelve fundamental principles that promote sustainability, efficiency, and safety in chemical synthesis consensus.appyale.eduacs.org. These principles include:

Prevention: Preventing waste is preferable to treating or cleaning up waste after it has been created consensus.appyale.eduacs.org.

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used into the final product, thereby reducing waste at the source consensus.appyale.eduacs.org.

Less Hazardous Chemical Syntheses: Designing processes to use and generate substances with little or no toxicity consensus.appyale.eduskpharmteco.com.

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing toxicity consensus.appyale.edu.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances (e.g., solvents, separation agents) and ensuring they are innocuous when used consensus.appyale.eduacs.org.

Design for Energy Efficiency: Minimizing energy requirements, ideally by conducting reactions at ambient temperature and pressure consensus.appyale.eduacs.org.

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting consensus.appyale.eduacs.org.

Reduce Derivatives: Minimizing unnecessary derivatization (e.g., blocking groups, protection/deprotection steps) as they require additional reagents and generate waste consensus.appyale.eduacs.org.

Catalysis: Using catalytic reagents, which are superior to stoichiometric reagents due to their selectivity and efficiency yale.eduacs.org.

Design for Degradation: Designing chemical products to break down into innocuous degradation products at the end of their function yale.eduacs.org.

Real-time Analysis for Pollution Prevention: Developing analytical methodologies for in-process monitoring to prevent the formation of hazardous substances yale.eduacs.org.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and forms of substances to minimize the potential for chemical accidents yale.eduacs.org.

While the application of these principles is crucial for modern chemical synthesis, there is no publicly available information detailing how green chemistry principles have been specifically applied to the synthesis of this compound.

Analog Design and Synthesis Strategies for this compound Derivatives

Analog design involves the modification of a drug molecule or bioactive compound to create new molecules that are chemically and biologically similar, with the aim of improving pharmacological effects, selectivity, or pharmacokinetic properties while reducing unwanted characteristics slideshare.netslideshare.netresearchgate.net. This strategy is widely employed in pharmaceutical research researchgate.net.

Various structural modification techniques are employed in analog design:

Bioisosteric Replacement: Substituting groups or atoms with similar physicochemical properties to modify biological activity. This can involve both classical and non-classical bioisosteres slideshare.netslideshare.netscribd.com. For example, replacing a carboxylic acid with a 2,6-difluorophenol (B125437) moiety can act as a lipophilic bioisostere researchgate.net.

Altering Stereochemistry: Modifying the spatial arrangement of atoms in a molecule, which can significantly impact its biological activity slideshare.netscribd.com.

Modifying Functional Groups: Introducing, removing, or changing existing functional groups to alter reactivity, binding affinity, or metabolic stability slideshare.netscribd.com.

Alteration of Chain Branching: Modifying the branching pattern of alkyl chains within the molecule slideshare.netscribd.com.

Changes in Ring Size or Position: Altering the size of cyclic structures or the position of substituents on a ring slideshare.netscribd.com.

Fragments of a Lead Molecule: Utilizing specific active fragments of a lead compound to build new analogs scribd.com.

Variation in Interatomic Distance: Adjusting the distances between key atoms or functional groups scribd.com.

These techniques are crucial for optimizing a compound's properties. However, specific research findings or data tables detailing the analog design and synthesis strategies for this compound derivatives are not available in the public domain.

Compound Names and PubChem CIDs

Combinatorial Chemistry Approaches for this compound Analogues

Combinatorial chemistry is a powerful methodology in drug discovery that enables the rapid and simultaneous synthesis of a large number of structurally diverse compounds, known as combinatorial libraries jetir.orgslideshare.netresearchgate.net. This approach significantly differs from traditional synthesis by allowing for the concurrent reaction of multiple sets of compounds to produce a vast array of products jetir.org. The primary advantages of combinatorial chemistry include its speed and cost-effectiveness, which accelerate the identification of novel lead molecules and the optimization of existing ones jetir.orgslideshare.netethernet.edu.et.

Common techniques employed in combinatorial chemistry include solid-phase synthesis, parallel synthesis, and solution-phase synthesis jetir.orgslideshare.netresearchgate.net. Solid-phase synthesis, for instance, involves building compounds on a solid support, such as resin beads, allowing for easy removal of excess reagents and by-products and enabling automation slideshare.net. These methods are instrumental in generating diverse chemical libraries that can be screened for desired pharmacological activities using high-throughput screening methods jetir.orgethernet.edu.etnih.gov.

The application of combinatorial chemistry in medicinal chemistry aims to design "drug-like" libraries by considering physicochemical property profiles such as log P, molecular weight, molar refractivity, and the occurrence of specific functional groups and substructures nih.gov. While combinatorial chemistry is a widely adopted strategy for synthesizing analogues of lead compounds to explore structure-activity relationships and improve pharmacological profiles nih.govrepec.org, specific detailed research findings or data tables directly outlining combinatorial chemistry approaches for the synthesis of this compound analogues were not identified in the provided information. The general principles of combinatorial synthesis, however, would be applicable to the systematic creation of diverse this compound derivatives, allowing for the exploration of structural variations around its core scaffold to identify compounds with enhanced or altered properties.

Molecular and Cellular Mechanisms of Alinastine Action

Receptor Binding and Ligand-Target Interactions of Alinastine

The primary mode of action for this compound involves its binding to specific cellular receptors, thereby modulating their activity.

This compound is identified as a noncompetitive antagonist of the histamine (B1213489) H1 receptor (H1R). cymitquimica.comcymitquimica.com The H1 receptor is a member of the G-protein-coupled receptor (GPCR) family. researchgate.net Upon activation by its endogenous ligand, histamine, the H1R typically couples to the Gq heterotrimeric G-protein. researchgate.net

This compound was characterized as a "highly selective H1-antihistamine" and was noted for being "non-sedating" and "non-anticholinergic." cellsignal.com This profile suggests a favorable selectivity over other histamine receptor subtypes (H2, H3, H4) and muscarinic acetylcholine (B1216132) receptors, which are often targets of older generation antihistamines responsible for side effects like sedation and anticholinergic effects. cellsignal.com

Enzymatic Modulation and Kinetic Studies of this compound

While this compound is classified as a noncompetitive histamine H1 receptor antagonist, cymitquimica.comcymitquimica.com the available information does not detail specific enzymatic inhibition or activation mechanisms by this compound on enzymes distinct from its receptor target. A noncompetitive antagonist, by definition, binds to a site on the receptor that is distinct from the orthosteric (main ligand-binding) site, or binds to the orthosteric site in an irreversible or pseudo-irreversible manner, thereby preventing receptor activation regardless of agonist concentration.

The description of this compound as a "noncompetitive" H1 receptor antagonist could imply an allosteric mechanism, where it binds to a site on the H1 receptor distinct from the histamine binding site, thereby altering the receptor's conformation and its response to histamine. wikipedia.orguniversiteitleiden.nlrsc.org However, the provided literature does not explicitly characterize this compound as an allosteric modulator of the H1 receptor with detailed mechanistic studies or kinetic parameters. While allosteric modulation is a well-recognized mechanism for regulating protein function, including GPCRs, wikipedia.orguniversiteitleiden.nlrsc.orgfrontiersin.orgnih.govelifesciences.orgelifesciences.org specific data for this compound in this context are not available.

Intracellular Signaling Pathways Modulated by this compound

As an H1 receptor antagonist, this compound modulates the intracellular signaling pathways typically activated by histamine binding to the H1 receptor. The H1 receptor is known to couple to the Gq family of heterotrimeric G-proteins. researchgate.netbiorxiv.org

Upon activation, Gq-coupled receptors stimulate the enzyme phospholipase C (PLC). cellsignal.comwikipedia.orgfrontiersin.orgmdpi.comnih.govnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). cellsignal.comwikipedia.orgfrontiersin.orgmdpi.comnih.gov

Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ions (Ca2+). wikipedia.orgfrontiersin.orgmdpi.com

Diacylglycerol (DAG): DAG remains in the cell membrane and, in conjunction with Ca2+, activates protein kinase C (PKC). wikipedia.orgfrontiersin.orgmdpi.com

By antagonizing the H1 receptor, this compound would inhibit this cascade, thereby reducing histamine-induced phosphoinositide turnover, intracellular Ca2+ mobilization, and PKC activation.

Furthermore, H1-antihistamines, including those with similar mechanisms to this compound, have been shown to attenuate the expression of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses, cell proliferation, and survival. nih.govfrontiersin.orgresearchgate.netnih.govmdpi.com The attenuation of NF-κB expression by H1-antihistamines contributes to their ability to mitigate inflammatory processes in associated cells. nih.gov

Downstream Effector Cascades

The histamine H1 receptor is coupled to the Gq class of G-proteins. mims.comguidetopharmacology.org Upon histamine binding, the activated Gq protein subunit triggers the activation of phospholipase C (PLC). mims.comguidetopharmacology.orgtranscriptionfactor.org This activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). mims.comtranscriptionfactor.org

The production of IP3 results in an increase in intracellular calcium concentrations, primarily by facilitating the release of calcium from intracellular stores. mrc.ac.uk Simultaneously, DAG, in conjunction with calcium, activates various isoforms of Protein Kinase C (PKC). transcriptionfactor.org These downstream signaling events mediated by histamine through the H1R are associated with a range of physiological responses, including increased vascular permeability, smooth muscle contraction, and pruritus. guidetopharmacology.org As an H1-antihistamine, this compound inhibits these downstream signaling pathways, thereby preventing the release of pro-inflammatory mediators and mitigating allergic symptoms. sci-hub.se

Crosstalk with Other Signaling Networks

The H1 receptor signaling pathway engages in complex crosstalk with other cellular signaling networks, influencing a broader range of cellular functions beyond its direct histamine-mediated effects.

One notable example is the crosstalk between the H1 receptor and the Glucocorticoid Receptor (GR) signaling pathways. Activation of H1R by histamine can intricately regulate GR activity through both Gαq and Gβγ G-protein subunits. The Gαq subunit may exert an inhibitory effect via a PLC-RAC-mediated pathway, while Gβγ can enhance GR activity through the c-Jun N-terminal kinase (JNK) pathway. citeab.com H1R inverse agonists, a class to which many antihistamines belong, can potentiate GR activity by inactivating the Gαq-PLC pathway. This potentiation affects both GR-mediated transactivation of glucocorticoid response element (GRE)-dependent genes and GR-mediated transrepression of genes regulated by transcription factors like nuclear factor kappa B (NF-κB). citeab.com

Furthermore, cross-regulation has been observed between histamine H1 and H2 receptors, which are often coexpressed in various cell types. Prolonged stimulation of one receptor can lead to a loss of responsiveness in the other, a phenomenon known as cross-desensitization. This process involves G protein-coupled receptor kinase (GRK)-2, which phosphorylates the receptors, and can also lead to co-internalization of both receptors upon agonist treatment. fishersci.caciteab.com

Histamine H1 receptor signaling also appears to augment antigen receptor-mediated immune responses in T and B cells, suggesting a crosstalk mechanism between G protein-coupled receptors and antigen receptor signaling. Studies in H1R-deficient mice have shown reduced proliferative responses of T and B cells to antigen stimulation, highlighting the H1R's role in fine-tuning immune cell activation. citeab.com

Gene Expression and Proteomic Alterations Induced by this compound

While specific, detailed transcriptomic and proteomic studies solely focused on this compound are not widely reported in the current literature, the general effects of H1-antihistamines on gene expression and proteomic profiles provide insights into the potential alterations induced by compounds like this compound.

Transcriptomic Analysis

Histamine itself can upregulate the expression of the H1 receptor gene (HRH1) in various cell lines, such as U-373 MG and HeLa cells. This upregulation is mediated by the H1 receptor and involves protein kinase C-δ (PKCδ) signaling. H1-antihistamines, particularly those with inverse agonist activity, can counteract this effect by suppressing histamine-induced upregulation of HRH1 mRNA. This suppression has been correlated with the alleviation of symptoms in allergic conditions, suggesting that H1-antihistamines can reduce the basal transcription of nasal H1R even in the absence of histamine.

Beyond the H1R gene itself, other H1-antihistamines have been shown to influence the expression of various genes involved in inflammatory and cellular processes. For instance, loratadine (B1675096), another H1-antihistamine, has been observed to suppress microphthalmia-associated transcription factor (MITF) mRNA expression in human melanocytes, a process partly linked to Akt phosphorylation. In studies on osteoblasts, fexofenadine (B15129) and cetirizine (B192768) demonstrated a negative correlation with interleukin-6 (IL-6) mRNA expression, while loratadine did not show significant changes in IL-6 expression.

Table 1: Effects of H1-Antihistamines on Select Gene Expression (Illustrative Examples)

| H1-Antihistamine | Gene Affected | Observed Effect (mRNA) | Associated Pathway/Mechanism | Reference |

| General H1-AH | HRH1 | Downregulation | Inverse agonism, PKCδ signaling modulation | |

| Loratadine | MITF | Suppression | Akt phosphorylation | |

| Fexofenadine | IL-6 | Decrease | Not specified for this effect | |

| Cetirizine | IL-6 | Decrease | Not specified for this effect |

Proteomic Profiling and Post-translational Modifications

Proteomic profiling is a valuable tool for understanding the cellular response to pharmacological agents and identifying changes in protein expression induced by ligands. While specific proteomic data for this compound is not detailed in the provided sources, the general mechanisms of H1-antihistamines indicate potential alterations in protein levels and their post-translational modifications (PTMs).

Histamine stimulation has been shown to increase H1R protein levels, alongside mRNA levels, in certain cell types like HeLa cells. Therefore, it is plausible that this compound, by antagonizing or inversely agonizing the H1R, could modulate the expression or stability of the H1R protein itself.

Post-translational modifications are critical biochemical processes that occur after protein synthesis, significantly influencing protein function, stability, localization, and interactions. For H1 receptors, phosphorylation by G protein-coupled receptor kinase (GRK)-2 is a known PTM involved in receptor desensitization and cross-regulation with other histamine receptors. fishersci.caciteab.com Other common PTMs, such as methylation, glycosylation, ubiquitination, and acetylation, are known to play crucial roles in regulating various cellular processes and protein activities. While the specific PTMs induced or modulated by this compound have not been explicitly detailed, its interaction with the H1R and subsequent modulation of signaling pathways suggest potential impacts on the phosphorylation status and other PTMs of proteins within the affected cascades.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Alinastine

Elucidation of Pharmacophores and Structural Motifs Critical for Alinastine Activity

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While this compound is known to act as a noncompetitive histamine (B1213489) H1 receptor antagonist, specific detailed research findings on its precise pharmacophoric features or critical structural motifs that are essential for its H1 receptor activity are not extensively documented in the provided search results. scitoys.comctdbase.org In general drug design, pharmacophore models are crucial for identifying key molecular features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic moieties (Ar), and hydrophobic regions, that are vital for a compound's bioactivity against a biological target. jkchemical.comavtomatik-qapi.azCurrent time information in Provincia di Lecce, IT.

Impact of Stereochemistry on this compound’s Biological Activity

Stereochemistry, which concerns the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining a drug's biological activity, target binding, metabolism, and distribution. For many chiral compounds, one stereoisomer may exhibit significantly higher potency or a different pharmacological profile compared to others, or even unwanted effects. Despite the general importance of chirality in drug action, specific studies detailing the impact of stereochemistry on this compound's biological activity or the activity of its potential stereoisomers are not available in the examined literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used computational approach in drug discovery that establishes mathematical relationships between a compound's structural descriptors and its biological activity. These models aim to predict the activity of new, unsynthesized compounds based on their molecular structure, thereby guiding the design of more potent and selective agents. While the application of QSAR has been noted in the development of other agents, including those related to this compound, specific QSAR models, detailed research findings, or predictive parameters for this compound derivatives are not provided in the current search results. QSAR models typically utilize molecular descriptors to explain the variance in biological activity, allowing for the rational modulation of structural features for improved therapeutic value.

Computational Approaches to this compound SAR Analysis

Computational approaches are integral to modern drug discovery, offering efficient ways to analyze and predict compound behavior.

Molecular docking simulates the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., the H1 receptor) when bound to form a stable complex. This technique helps predict the binding affinity and the specific interactions (e.g., hydrogen bonds, π-π interactions) between the ligand and the receptor's active site. Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of molecular systems, providing insights into conformational changes, binding stability, and the dynamic interactions between a drug and its target in a more realistic environment. Despite the general utility of these methods in understanding drug-receptor interactions, specific molecular docking or dynamics simulation studies focused on this compound and its interaction with the histamine H1 receptor were not found in the provided information.

De novo drug design is a computational strategy that aims to generate novel chemical structures from scratch, rather than modifying existing ones, based on desired biological activities or a target binding site. This approach often involves assembling molecular fragments or utilizing existing "privileged scaffolds" – molecular frameworks known to bind to a range of biological targets. While this compound possesses a unique chemical structure as an H1 antagonist, there is no available information detailing de novo design efforts that specifically utilize this compound's molecular scaffold as a starting point for generating new chemical entities or derivatives. De novo design can be guided by pharmacophore models or the 3D structure of a binding site to invent new ligands.

Preclinical Pharmacological Investigations of Alinastine

In Vitro Pharmacological Profiling of Alinastine

In vitro pharmacological profiling is a crucial early step in drug development, utilizing controlled laboratory settings to assess a compound's activity and interactions at the cellular and molecular levels. This involves various assays designed to elucidate a drug's mechanism of action, target engagement, and potential off-target effects.

Cell-Based Assays for this compound Activity

Cell-based assays employ living cells to measure specific cellular responses or activities, offering a more physiologically relevant context compared to biochemical assays by accounting for factors like cellular permeability and metabolism wikidoc.orgteknokrat.ac.id. These assays are vital for understanding disease mechanisms, identifying therapeutic targets, and screening drug candidates wikidoc.org. They can be used to quantify cytotoxicity, biological activity, biochemical mechanisms, and off-target interactions teknokrat.ac.id. Common applications include mechanism of action studies, neutralizing antibody assessments, viral infectivity assessments, and drug uptake evaluations. Despite the general utility and importance of cell-based assays in drug discovery, specific detailed research findings regarding this compound's activity in such assays are not widely reported in the accessible scientific literature.

Organotypic Culture Studies with this compound

In Vivo Preclinical Models for Mechanistic Elucidation of this compound (Non-Human)

In vivo preclinical models are indispensable for evaluating the therapeutic potential of compounds in a whole-organism context, providing insights into efficacy and systemic effects that cannot be fully replicated by in vitro methods [1st search result 4, 1st search result 11].

Rodent Models for this compound Efficacy Research

Rodent models, particularly mice and rats, are widely utilized in preclinical research to assess drug efficacy and safety [1st search result 5, 1st search result 7, 1st search result 11]. These models can simulate various human disease states, allowing for the evaluation of a compound's therapeutic potential [1st search result 11, 1st search result 13]. For this compound, preclinical investigations in mice have indicated its promising profile. Studies have shown that this compound possesses "high efficacy and low toxicity" in mice, suggesting a favorable therapeutic index in this species [1st search result 1]. However, detailed research findings, such as specific efficacy endpoints, dose-response relationships, or comparative data against standard treatments in rodent models, are not extensively documented in publicly accessible literature.

Zebrafish and Other Lower Vertebrate Models

Zebrafish (Danio rerio) have emerged as a valuable lower vertebrate model in preclinical drug discovery due to their genetic similarity to humans, rapid development, transparency, and suitability for high-throughput screening [1st search result 8, 1st search result 39, 1st search result 41]. They are employed to study various biological processes and disease mechanisms, including cardiotoxicity, neurodegenerative disorders, and the effects of environmental toxins. While the utility of zebrafish in pharmacological research is well-established, specific detailed studies or mechanistic elucidations of this compound's effects in zebrafish or other lower vertebrate models are not explicitly available in the reviewed literature.

Preclinical Pharmacokinetic and Biotransformation Studies of this compound

Pharmacokinetic (PK) and biotransformation studies are fundamental components of preclinical drug development, providing critical information on how a drug is absorbed, distributed, metabolized, and excreted (ADME) within the body [1st search result 16, 1st search result 17]. This understanding is crucial for predicting drug behavior in humans and optimizing dosing regimens [1st search result 17].

Early analytical work on this compound included the development and validation of methods for its quantitation in biological fluids. A solid-phase extraction (SPE) method coupled with a reversed-phase High-Performance Liquid Chromatography (HPLC) system utilizing fluorimetric detection was successfully applied for the quantitation of this compound in rat urine samples and validated for its determination in dog plasma [2nd search result 5, 2nd search result 21].

Specific findings from these pharmacokinetic studies in dogs include:

| Parameter | Value | Notes |

| Recovery (dog plasma) | ~65% | Using a PH cartridge |

| Within-day precision | 7% | For quantitation in dog plasma |

| Between-day precision | 12% | For quantitation in dog plasma |

| Detection Limit (dog plasma) | 0.024 µg/mL | |

| Quantitation Limit (dog plasma) | 0.078 µg/mL |

This data indicates that this compound's presence and concentration could be reliably measured in these preclinical species, facilitating further pharmacokinetic investigations. While the analytical methods were established, detailed biotransformation pathways or specific metabolites of this compound are not explicitly described in the available search results. The broader understanding of H1 antihistamine biotransformation suggests that these processes are clinically important for defining their pharmacokinetic profiles, including potential first-pass metabolism and elimination pathways [1st search result 2].

Absorption and Distribution in Preclinical Species

Preclinical studies indicate that this compound demonstrates a favorable pharmacokinetic profile in various species. The compound was absorbed rapidly, with a time to maximum plasma concentration (Tmax) of less than 1 hour (tmax < 1h) across different preclinical species. seqt.org Furthermore, this compound exhibited good oral bioavailability. Specifically, bioavailability was reported as 75% in rats and 80% in dogs. seqt.org

Table 1: this compound Absorption in Preclinical Species

| Species | Absorption Rate (Tmax) | Oral Bioavailability |

| Rat | < 1 hour | 75% |

| Dog | < 1 hour | 80% |

While rapid absorption and good bioavailability are noted, detailed information regarding the specific tissue distribution of this compound in preclinical models, such as concentrations in various organs or its ability to cross specific barriers (e.g., blood-brain barrier), was not available in the examined literature.

Metabolic Pathways and Metabolite Identification (Non-Human)

Excretion Routes in Preclinical Models

Information detailing the primary excretion routes (e.g., renal, biliary, fecal) and the quantitative recovery of this compound and its potential metabolites in preclinical models is not explicitly provided in the accessible research. Drug elimination encompasses both metabolism and excretion, with hydrophilic drugs often excreted directly by the kidneys and hydrophobic drugs undergoing biotransformation before excretion. While general mechanisms of excretion, such as renal filtration and active tubular secretion, and biliary excretion, are known for drugs, specific data for this compound's elimination pathways in preclinical species are not detailed in the available sources.

Advanced Analytical and Bioanalytical Methodologies for Alinastine Research

Bioanalytical Methods for Alinastine Detection in Biological Matrices (Preclinical)

Immunoassays and Biosensors for this compound

Immunoassays and biosensors represent powerful tools for the detection and quantification of chemical compounds, including small molecules like this compound, in complex biological matrices.

Immunoassays: These methods leverage the highly specific binding between an antigen (the analyte, e.g., this compound) and an antibody. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassays (RIA) can be developed to quantify this compound. Immunoassays offer high sensitivity and throughput, making them suitable for screening and early-stage pharmacokinetic studies where sample volumes might be limited. For a compound like this compound, an immunoassay would typically involve generating specific antibodies against this compound, followed by a detection system that produces a measurable signal proportional to the this compound concentration. While general principles of immunoassay development are well-established for various small molecules, specific research detailing the development or application of immunoassays for this compound is not found in the public domain.

Biosensors: Biosensors integrate a biological recognition element (e.g., antibodies, enzymes, nucleic acids) with a physicochemical transducer to produce a measurable signal upon analyte binding. They offer advantages such as real-time detection, label-free analysis, and portability. Examples include surface plasmon resonance (SPR) biosensors, electrochemical biosensors, and optical biosensors. For this compound, a biosensor could potentially be designed using an this compound-specific antibody immobilized on a sensor surface to detect its presence or quantify its concentration. Biosensors have been developed for various small molecules and toxins, demonstrating high sensitivity and rapid analysis mdpi.comdiva-portal.org. However, specific applications or research findings pertaining to biosensors developed for this compound are not available.

LC-MS/MS for Quantifying this compound in Preclinical Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for the quantitative analysis of small molecules and their metabolites in biological samples due to its high sensitivity, selectivity, and robustness actascientific.comwuxiapptec.comresearchgate.net.

Methodology: The LC-MS/MS workflow for preclinical samples typically involves several key steps:

Sample Preparation: Biological matrices (e.g., plasma, urine, tissue homogenates) containing this compound would undergo extraction procedures such as protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.

Liquid Chromatography (LC): The extracted samples are separated using a high-performance liquid chromatography system, typically employing a reversed-phase column, to resolve this compound from other endogenous compounds and potential metabolites.

Mass Spectrometry (MS/MS): The separated this compound then enters the mass spectrometer, where it is ionized (commonly via electrospray ionization, ESI). In tandem mass spectrometry (MS/MS), a specific precursor ion of this compound is selected and fragmented. Characteristic product ions are then monitored using Multiple Reaction Monitoring (MRM) mode, providing high specificity and sensitivity for quantification actascientific.comresearchgate.net. An internal standard, a structurally similar compound, is typically used to improve accuracy and precision.

Application in Preclinical Studies: LC-MS/MS is indispensable in preclinical pharmacokinetic (PK) and toxicokinetic (TK) studies to determine parameters such as absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. It allows for the accurate quantification of drug concentrations over time in various biological fluids and tissues from animal models (e.g., mice, rats, dogs). Typical data reported from such studies include linearity range, lower limit of quantification (LLOQ), precision, accuracy, matrix effect, and recovery researchgate.netnih.gov. While LC-MS/MS is routinely applied for quantifying small molecule drugs in preclinical samples, specific published data on the LC-MS/MS quantification of this compound in preclinical samples are not readily available in the searched literature.

Crystallographic Studies of this compound-Target Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal, including drug-target complexes. This provides critical insights into the binding mode, interactions, and conformational changes that occur upon ligand binding, which is essential for rational drug design and optimization mdpi.comnih.govelifesciences.org.

Principles: For a small molecule like this compound, crystallographic studies would involve co-crystallizing this compound with its putative biological target protein. The process typically includes:

Protein Expression and Purification: Obtaining a highly pure and stable form of the target protein.

Crystallization: Growing well-ordered crystals of the protein-Alinastine complex. This is often the most challenging step.

X-ray Diffraction: Exposing the crystals to X-rays and recording the diffraction patterns.

Structure Determination: Analyzing the diffraction data to build an electron density map, from which the atomic coordinates of the protein and bound this compound can be determined.

Insights from Complex Structures: A crystal structure of this compound bound to its target would reveal:

The specific amino acid residues of the target protein that interact with this compound.

The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces, electrostatic interactions) that stabilize the complex mdpi.com.

The precise orientation and conformation of this compound within the binding site.

Any conformational changes induced in the target protein upon this compound binding. Such detailed structural information is invaluable for understanding the compound's mechanism of action and for guiding further chemical modifications to improve potency, selectivity, or pharmacokinetic properties. While crystallographic studies are fundamental in drug discovery for elucidating ligand-target interactions diva-portal.org, specific published crystal structures of this compound in complex with any biological target are not found in the public domain.

Computational and Theoretical Studies of Alinastine

Quantum Chemical Calculations on Alinastine

Quantum chemical calculations (QCC) are a class of computational methods rooted in quantum mechanics, employed to investigate the electronic structure, geometry, energy, and spectroscopic properties of molecules. handwiki.orgctdbase.org These calculations can provide fundamental insights into a molecule's stability, reactivity, and potential reaction pathways by approximating solutions to the Schrödinger equation. ctdbase.org Common methodologies include Density Functional Theory (DFT) and ab initio methods, which offer varying levels of accuracy and computational cost. handwiki.orgctdbase.org

For a complex organic molecule such as this compound (CHNO), QCC could theoretically be applied to determine its optimized three-dimensional structure, analyze its electronic charge distribution, and identify key functional groups involved in interactions. While specific published quantum chemical calculations focusing explicitly on this compound are not widely detailed in publicly available literature, the principles of QCC are directly applicable to understanding its intrinsic molecular properties. Such studies would be instrumental in predicting this compound's dipole moment, vibrational frequencies, and the energies of its molecular orbitals, which are foundational for comprehending its behavior and interactions in various environments. ctdbase.org These theoretical insights can inform and complement subsequent molecular modeling and simulation studies.

Molecular Dynamics Simulations of this compound Interactions

Given this compound's established role as a noncompetitive histamine (B1213489) H1 receptor antagonist wikidoc.orgnih.gov, MD simulations could be employed to investigate its binding dynamics with the histamine H1 receptor. This would involve setting up simulations where this compound is placed within the receptor's active site, allowing researchers to observe its conformational fluctuations, analyze specific residue interactions, and quantify the stability of the receptor-ligand complex over time. Furthermore, this compound has been identified in a virtual screening study as a potential inhibitor for the SARS-CoV-2 nsp16 2'-O-methyltransferase. Molecular docking, a technique often used as a preliminary step to MD simulations, was likely performed in this context. MD simulations could extend these docking results by providing a more comprehensive, dynamic view of this compound's interaction with the nsp16 enzyme, revealing the precise molecular events and energetic contributions that govern its binding and potential inhibitory activity.

In Silico Prediction of this compound ADMET Properties (Theoretical)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of a drug candidate's therapeutic viability and safety profile. In silico ADMET prediction utilizes computational models and algorithms to estimate these properties, offering a rapid, cost-effective, and ethical alternative to traditional in vivo and in vitro experimental methods. These predictions are crucial in the early stages of drug discovery for filtering out compounds with undesirable pharmacokinetic or toxicological characteristics, thereby reducing high attrition rates in later development phases. Various software tools and databases are employed to calculate parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, metabolic stability, and potential toxicities (e.g., mutagenicity, hepatotoxicity).

While specific detailed in silico ADMET data for this compound are not extensively reported in public domain research, it is a standard and essential practice in the computational assessment of any compound considered for therapeutic application. Given this compound's identification in virtual screening campaigns, it is highly probable that its theoretical ADMET profile would have been assessed to evaluate its drug-likeness and potential for in vivo efficacy and safety. Such theoretical predictions would guide further experimental validation, helping to prioritize this compound for continued development if its in silico ADMET profile is deemed favorable.

Chemoinformatics and Machine Learning Applications in this compound Research

Chemoinformatics is an interdisciplinary field that combines principles of chemistry with information technology to manage, analyze, and apply chemical data, particularly in the context of drug discovery. Machine learning (ML) algorithms, a subset of artificial intelligence, enable computers to learn from data to identify patterns and make predictions without explicit programming. In chemoinformatics, ML is widely applied for tasks such as virtual screening, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) modeling, de novo drug design, and the prediction of various molecular properties, including biological activity and ADMET profiles. These methods leverage vast chemical databases and molecular descriptors to construct robust predictive models.

This compound has been directly involved in chemoinformatics and machine learning applications, notably in virtual screening efforts to identify potential therapeutic agents. A study identified this compound as a top-scoring compound in a virtual screening campaign aimed at discovering novel inhibitors targeting the 2'-O-ribose methyltransferase Nsp16 of SARS-CoV-2. This research utilized structural analysis and systematic drug repurposing approaches, which are foundational chemoinformatics and ML methodologies, to predict the binding affinities of approved drugs against the nsp16 enzyme. This compound demonstrated a predicted binding affinity of -8.3 kcal/mol against this viral target. This finding underscores the significant utility of chemoinformatics and machine learning in rapidly identifying potential new therapeutic applications for existing compounds like this compound, extending beyond their previously known mechanisms of action.

This compound Chemical and Computational Properties

| Property | Value | Source(s) |

| Molecular Formula | CHNO | wikidoc.org |

| Molecular Weight | 433.63 g/mol | wikidoc.org |

| Description | Noncompetitive histamine H1 antagonist | wikidoc.orgnih.gov |

| Predicted Binding Affinity (SARS-CoV-2 nsp16) | -8.3 kcal/mol |

Potential Research Applications and Therapeutic Modalities Derived from Alinastine Insights

Alinastine’s Role in Advancing Understanding of Disease Pathogenesis

The current body of publicly accessible research does not extensively detail this compound's direct contribution to advancing the understanding of disease pathogenesis. While this compound has been referenced in the context of potential treatments for conditions like neurodegenerative disorders or as an antiallergic agent google.comgoogle.com, these references primarily focus on its therapeutic potential rather than its role in unraveling the underlying mechanisms of disease development and progression frontiersin.orgnih.govalliedacademies.orgcolumbia.edu. The understanding of disease pathogenesis often relies on detailed molecular and cellular studies, which are not specifically linked to this compound in the provided search results.

Despite the limited information on its specific research applications as a biological probe or scaffold for drug design, this compound has been the subject of analytical method development. A semi-automated solid-phase extraction (SPE) method coupled with high-performance liquid chromatography (HPLC) with fluorimetric detection has been reported for the quantitative determination of this compound in biological fluids, such as rat urine and dog plasma researchgate.netresearchgate.netpatsnap.comresearchgate.net. This analytical research demonstrates its relevance in pharmacokinetic studies, allowing for the measurement of this compound concentrations in biological samples. For instance, recoveries from spiked dog plasma samples using a PH cartridge were approximately 65%, with within-day and between-day precisions of 7% and 12%, respectively. The detection and quantitation limits in dog plasma were reported as 0.024 µg/ml and 0.078 µg/ml, respectively researchgate.netresearchgate.netresearchgate.net.

Challenges and Future Directions in Alinastine Research

Methodological Challenges in Alinastine Investigation

A significant hurdle in advancing the understanding of this compound is the scarcity of published, specific methodological frameworks for its study. This presents a foundational challenge for any new research initiative.

Synthesis and Purification: The complex molecular structure of this compound likely presents challenges in its chemical synthesis and purification. Achieving high purity is crucial for accurate biological and toxicological testing, as impurities can lead to misleading results. The principles of continuous flow synthesis and advanced purification techniques, such as inline chromatography and liquid-liquid extraction, could be applied to overcome these hurdles, but specific protocols for this compound have not been detailed in readily available literature beilstein-journals.orgbeilstein-journals.org. The development of sustainable and efficient synthesis pathways, a growing concern in pharmaceutical manufacturing, also remains an open area for investigation with regard to this compound researchgate.netnovartis.com.

Analytical Methods: The lack of validated and published analytical methods for the quantification of this compound and its metabolites in biological matrices is a major obstacle. While techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are standard for such analyses, the specific parameters for this compound, such as the choice of column, mobile phase, and mass spectrometry conditions, would need to be developed and validated from the ground up nih.govresearchgate.netmaastrichtuniversity.nl. This is a time-consuming but essential step for any pharmacokinetic and pharmacodynamic studies.

Unexplored Mechanistic Aspects of this compound Action

While this compound is classified as an H1-antihistamine, the full spectrum of its biological activity remains largely unknown. The adverse effects that led to its discontinuation suggest interactions beyond its primary target.

Off-Target Effects and Cardiotoxicity: The primary unexplored area is the precise molecular mechanism behind this compound's cardiotoxicity. While some second-generation antihistamines are known to interact with cardiac ion channels, particularly the hERG potassium channel, leading to QT interval prolongation and potentially life-threatening arrhythmias, the specific interactions of this compound with these channels have not been thoroughly elucidated nih.govdntb.gov.uasemanticscholar.orgsemanticscholar.orgresearchgate.net. Understanding these off-target interactions is critical not only for explaining its adverse effects but also for guiding the design of safer derivatives. The mechanisms of cardiotoxicity can be multifactorial, involving oxidative stress, mitochondrial dysfunction, and alterations in cellular signaling pathways, all of which warrant investigation in the context of this compound nih.govnih.govresearchgate.netfrontiersin.org.

Anti-inflammatory and Immunomodulatory Roles: Beyond their antihistaminic effects, some H1-antihistamines are known to possess anti-inflammatory properties elsevierpure.com. It is plausible that this compound also has such capabilities. Research into its potential effects on inflammatory pathways, cytokine production, and immune cell function could uncover novel therapeutic applications. These potential mechanisms remain entirely unexplored.

Gaps in Preclinical Understanding of this compound

The termination of this compound's development has resulted in significant gaps in its preclinical data package. A comprehensive understanding of its pharmacological and toxicological profile is necessary before any further development could be considered.

A review of antihistamine repurposing for infectious diseases highlights a general lack of systematic preclinical trials, a gap that certainly applies to this compound arxiv.orgresearchgate.netutmb.eduarxiv.org. Key areas that require further preclinical investigation include:

Comprehensive Cardiotoxicity Assessment: Detailed preclinical studies are needed to characterize the dose-dependent effects of this compound on cardiac function. This would involve in vitro assays on various cardiac ion channels and in vivo electrocardiogram (ECG) monitoring in animal models nih.gov.

Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is lacking. Identifying its metabolic pathways and major metabolites is crucial, as metabolites can sometimes contribute to both therapeutic efficacy and toxicity.

Long-term Toxicity Studies: The absence of long-term and carcinogenicity studies leaves a significant void in the safety profile of this compound.

Emerging Technologies for this compound Research

Recent advancements in technology offer powerful tools to revisit and address the challenges associated with this compound research. nih.govnih.gov

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be employed to analyze large datasets and predict the biological activities and potential toxicities of compounds. ijsred.commdpi.comabbvie.com These tools could be used to screen virtual libraries of this compound derivatives to identify candidates with a lower risk of cardiotoxicity. Generative AI models can even design novel molecules with desired properties from the ground up nih.govabbvie.com.

Computational Modeling and In Silico Screening: Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking can provide insights into the molecular interactions between this compound and its targets, including the H1 receptor and off-target proteins like cardiac ion channels nih.govnih.govresearchgate.net. These computational methods can help in understanding the structural basis of its activity and toxicity, and in designing safer analogues turkjps.orgnih.govresearchgate.netresearchgate.netscialert.net.

Cryo-Electron Microscopy (Cryo-EM): Recent cryo-EM structures of the histamine (B1213489) H1 receptor in complex with different antihistamines have provided detailed insights into their binding mechanisms researchgate.net. Similar studies with this compound could reveal its specific binding mode and guide the design of more selective compounds.

Future Avenues for this compound-Derived Compound Development (Preclinical/Theoretical)

Despite its challenges, the core structure of this compound could serve as a scaffold for the development of new, safer, and potentially more effective H1-antihistamines. The successful development of Bilastine, for which this compound was a lead compound, demonstrates the potential of this chemical family.

The primary goal for any this compound-derived compound development program would be to eliminate cardiotoxicity while retaining or improving H1-receptor affinity and selectivity. This could be approached through:

Kinetic Binding Properties: Research has shown that the duration of action of second-generation antihistamines is related to their kinetic binding properties, specifically a long residence time at the H1 receptor. mdpi.com Future research could focus on designing this compound derivatives with optimized kinetic profiles for enhanced efficacy.

Exploring Novel Therapeutic Indications: Given the potential for antihistamines to have broader biological effects, future preclinical research on this compound derivatives could explore their utility in other areas, such as oncology or infectious diseases, where some antihistamines have shown preliminary promise arxiv.orgtandfonline.com. Phenotypic screening of this compound and its derivatives against various disease models could uncover unexpected therapeutic opportunities nih.gov.

Q & A

Q. How to integrate multi-omics data (transcriptomics, proteomics) to elucidate this compound's mode of action in chronic urticaria?

- Answer : Perform RNA-seq on treated PBMCs to identify differentially expressed genes (e.g., HRH1, NF-κB). Validate via Western blot (phospho-IκBα, COX-2) and pathway enrichment (DAVID/KEGG). Correlate with clinical endpoints (UAS7 scores) using Spearman’s rank correlation .

Data Analysis and Reporting

Q. How should researchers handle outliers in this compound's dose-response data from high-content screening?

Q. What guidelines ensure ethical reporting of this compound's adverse effects in animal studies?

- Answer : Adhere to ARRIVE 2.0 guidelines: Report sample size justification, randomization methods, and blinding protocols. Include adverse event tables (frequency, severity) and humane endpoints (e.g., >20% weight loss). Cite IACUC approval numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.